molecular formula C22H30N4O3S B2836482 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1795478-19-1

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2836482
CAS RN: 1795478-19-1
M. Wt: 430.57
InChI Key: QYEAISTWZKGXFR-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antitumor Agents : Compounds structurally similar to the queried chemical have been synthesized and evaluated for their antitumor properties. For instance, benzothiazole derivatives demonstrated selective cytotoxicity against tumorigenic cell lines, showcasing the potential of similar compounds in cancer therapy (Yoshida et al., 2005).

  • COX-2 Inhibitors : The synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as COX-2 inhibitors highlighted the therapeutic potential of pyrazole derivatives in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

  • Alkaline Phosphatase Inhibition : N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and showed inhibitory potential against human recombinant alkaline phosphatases, suggesting applications in medicinal chemistry (Saeed et al., 2015).

  • Novel Catalyst-Free Synthesis : Research on N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives presented a novel, catalyst-free synthesis method for creating compounds that could have diverse biological activities (Liu et al., 2014).

Biological Activities and Therapeutic Applications

  • Antibacterial Agents : Novel benzamide-based 5-aminopyrazoles and their derivatives showed remarkable antiavian influenza virus activity, indicating the potential of similar compounds in antiviral therapies (Hebishy et al., 2020).

  • Cell Cycle Inhibitors : Pyrazole derivatives were designed as cell cycle kinase inhibitors, with some showing modest apoptotic effects in human cancer cells, suggesting their potential as anticancer drugs (Nițulescu et al., 2015).

properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)20-12-10-17(11-13-20)22(27)26(19-6-4-5-7-19)15-18-14-21(16-8-9-16)25(3)23-18/h10-14,16,19H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEAISTWZKGXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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